

Synthesis of Reactive Blue 49: A Technical Guide

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Compound of Interest

Compound Name: Reactive Blue 49

Cat. No.: B081723

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An In-depth Examination of the Synthetic Pathway, Experimental Protocols, and Quantitative Data for C.I. **Reactive Blue 49**.

This technical guide provides a comprehensive overview of the synthesis of **Reactive Blue 49** (C.I. 621526), a significant anthraquinone-based reactive dye. The document is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis, offering detailed insights into the manufacturing process, including reaction mechanisms, experimental procedures, and critical process parameters.

Introduction to Reactive Blue 49

Reactive Blue 49 is a red-light blue powder known for its application in dyeing cellulosic fibers such as cotton and viscose.[1][2] Its defining characteristic is the presence of a chlorotriazine reactive group, which enables the formation of a covalent bond with the hydroxyl groups of cellulosic fibers or the amino groups of protein fibers.[3] This covalent linkage imparts high wash-fastness and permanence to the dyed fabric.[3] The dye is soluble in water, with a solubility of 200 g/L at 20°C, which increases at higher temperatures.[1][2]

Synthesis Pathway

The synthesis of **Reactive Blue 49** is a multi-step process involving a series of condensation reactions.[3] The primary starting materials are 1-Amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid (bromamine acid), 3,5-Diamino-2,4,6-trimethylbenzenesulfonic acid (also referred to as M acid), 2,4,6-Trichloro-1,3,5-triazine

(cyanuric chloride), and 3-Aminobenzenesulfonic acid (m-aminobenzenesulfonic acid).[1][4]

The synthesis can be logically divided into three key condensation stages.

First Condensation

The initial step involves the condensation of bromamine acid with 3,5-Diamino-2,4,6-trimethylbenzenesulfonic acid.[1][3] This reaction forms an intermediate compound that serves as the chromophoric base of the dye. The reaction is typically carried out in an aqueous medium, and the control of pH and temperature is crucial for achieving high yields and purity.[3] Some patented methods suggest the use of a catalyst, such as copper sulfate pentahydrate or ferrous chloride, to facilitate this condensation.[5]

Second Condensation

The product from the first condensation is then reacted with cyanuric chloride.[1][3] This step introduces the reactive triazine ring, which is characteristic of many reactive dyes. The reaction conditions, particularly temperature, must be carefully controlled to ensure that only one of the chlorine atoms on the cyanuric chloride is substituted.

Third and Final Condensation

The final step in the synthesis is the condensation of the product from the second stage with 3-Aminobenzenesulfonic acid.[1][3] This reaction substitutes a second chlorine atom on the triazine ring, completing the structure of the **Reactive Blue 49** molecule. The final product is then typically isolated by salting out, followed by filtration and drying.[4]

Quantitative Data

The efficiency of the **Reactive Blue 49** synthesis is highly dependent on the precise control of various reaction parameters. The following table summarizes key quantitative data gathered from various sources.

Parameter	First Condensation	Second Condensation	Third Condensation	Overall Yield
Temperature	80–95°C[3][5]	5–7°C[5]	45–48°C[5]	-
pH	~8[3]	5.2–5.5[5]	6–7[5]	-
Reaction Time	4–16 hours[3][5]	6 hours[5]	8 hours[5]	-
Final Product Yield	-	-	-	78% to 96%[3]
Fixation Rate	-	-	-	60%[1][2]

Experimental Protocols

The following is a generalized experimental protocol compiled from the manufacturing methods described in the technical literature.[3][4][5]

Materials and Reagents

- 1-Amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid (bromamine acid)
- 3,5-Diamino-2,4,6-trimethylbenzenesulfonic acid (M acid)
- 2,4,6-Trichloro-1,3,5-triazine (cyanuric chloride)
- 3-Aminobenzenesulfonic acid
- Sodium carbonate or other base for pH adjustment
- Sodium chloride for salting out
- Catalyst (e.g., copper sulfate pentahydrate, ferrous chloride) (optional)

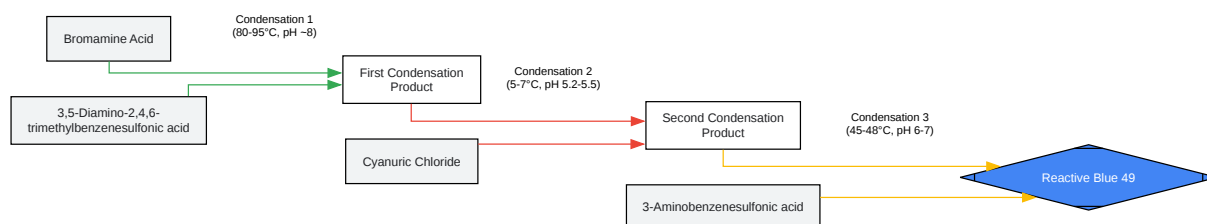
Procedure

- First Condensation:
 - A dispersion of bromamine acid is prepared in water and heated.

- An aqueous solution of M acid is added to the bromamine acid dispersion. The molar ratio of M acid to bromamine acid is typically in the range of 1.0-1.08:1.[5]
- If a catalyst is used, it is introduced at this stage.
- The pH of the reaction mixture is adjusted to approximately 8 using a suitable base.[3]
- The temperature is raised and maintained between 80-95°C for 4-16 hours until the reaction is complete.[3][5]
- Second Condensation:
 - The product from the first condensation is cooled.
 - Cyanuric chloride is added to the reaction mixture.
 - The pH is adjusted to 5.2-5.5, and the temperature is maintained at 5-7°C for approximately 6 hours.[5]
- Third Condensation:
 - 3-Aminobenzenesulfonic acid is added to the secondary condensation product.
 - The temperature is raised to 45-48°C, and the pH is adjusted to 6-7.[5]
 - The reaction is allowed to proceed for about 8 hours, with completion monitored by a suitable method such as TLC.[5]
- Product Isolation:
 - Upon completion of the third condensation, the final dye product is precipitated from the reaction mixture by the addition of sodium chloride (salting out).[4]
 - The precipitated dye is collected by filtration.
 - The filter cake is washed and then dried to yield the final **Reactive Blue 49** product.[4]

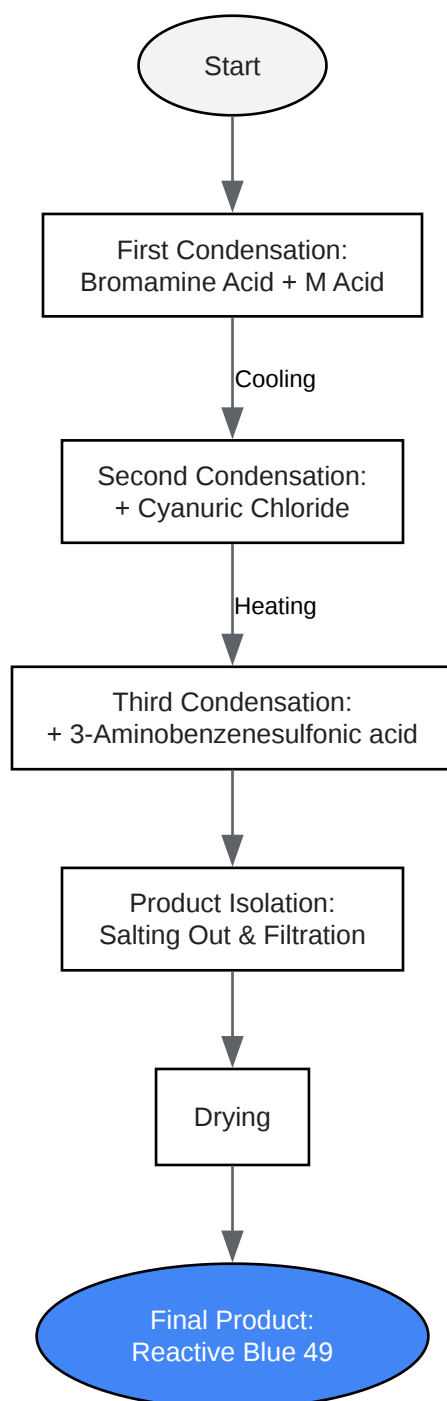
Visualizations

The following diagrams illustrate the synthesis pathway of **Reactive Blue 49** and a general workflow for its production.



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Caption: Synthesis pathway of **Reactive Blue 49**.



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Caption: General experimental workflow for the synthesis of **Reactive Blue 49**.

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